Allyl 2-(3-(4-butoxybenzoyl)-2-(4-ethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate
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Description
Allyl 2-(3-(4-butoxybenzoyl)-2-(4-ethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is a useful research compound. Its molecular formula is C31H32N2O7S and its molecular weight is 576.7 g/mol. The purity is usually 95%.
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Biological Activity
Allyl 2-(3-(4-butoxybenzoyl)-2-(4-ethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is a complex organic compound with potential biological activities attributed to its unique structural features, including thiazole and pyrrole rings, and various substituents. This article explores its biological activity, synthesizing relevant research findings, data tables, and case studies.
Structural Characteristics
The compound's structure is defined by several key components:
- Thiazole Ring : Known for its biological activity, often associated with antimicrobial and anticancer properties.
- Pyrrole Moiety : Frequently found in natural products and pharmaceuticals, contributing to antioxidant and anti-inflammatory effects.
- Allyl Group : Enhances reactivity and potential for various chemical transformations.
Molecular Formula and Properties
Property | Value |
---|---|
Molecular Formula | C32H34N2O9S |
Molecular Weight | 622.7 g/mol |
IUPAC Name | This compound |
Study on Thiazole Derivatives
A study examining various thiazole derivatives demonstrated that modifications in their structure significantly impacted their biological activity. The presence of an allyl group was linked to increased potency against certain cancer cell lines (Reference: ).
Antimicrobial Activity Assessment
Research on structurally similar compounds revealed that thiazole-containing compounds exhibited broad-spectrum antimicrobial activity. For instance, a derivative with a similar backbone showed effective inhibition of Gram-positive bacteria (Reference: ).
Interaction Studies
Understanding the interactions of this compound within biological systems is crucial. Potential interactions include:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could potentially modulate receptor activity, influencing cellular responses.
Comparison with Similar Compounds
The unique combination of functional groups in this compound sets it apart from simpler analogs. Below is a comparative analysis of structurally related compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
4-Methylthiazole | Contains a thiazole ring | Antimicrobial |
4-Ethoxyphenylbutanoic acid | Ethoxy group and aromatic ring | Limited biological activity |
Allyl butyrate | Simple ester structure | Precursor in synthesis |
Properties
CAS No. |
609796-55-6 |
---|---|
Molecular Formula |
C31H32N2O7S |
Molecular Weight |
576.7 g/mol |
IUPAC Name |
prop-2-enyl 2-[(3E)-3-[(4-butoxyphenyl)-hydroxymethylidene]-2-(4-ethoxyphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C31H32N2O7S/c1-5-8-18-39-23-15-11-21(12-16-23)26(34)24-25(20-9-13-22(14-10-20)38-7-3)33(29(36)27(24)35)31-32-19(4)28(41-31)30(37)40-17-6-2/h6,9-16,25,34H,2,5,7-8,17-18H2,1,3-4H3/b26-24+ |
InChI Key |
CFGJKWRNFFZTPM-SHHOIMCASA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC=C)C)C4=CC=C(C=C4)OCC)/O |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC=C)C)C4=CC=C(C=C4)OCC)O |
Origin of Product |
United States |
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